1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-5-9(7-12(11)17)8-19-13-4-2-1-3-10(13)14(18-21)15(19)20/h1-7,20H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQXXHALWAQGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 3,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxime Formation: The final step involves the conversion of the carbonyl group at the 3-position of the indole ring to an oxime. This can be achieved by reacting the indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound’s structure includes:
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Indole-2,3-dione core : A bicyclic system with a ketone and oxime functional group.
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3-Oxime group : A reactive site for nucleophilic or electrophilic transformations.
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3,4-Dichlorobenzyl substituent : A bulky, electron-withdrawing group influencing reactivity.
Key properties (from PubChem and ChemicalBook):
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₁₀Cl₂N₂O₂ | |
| Molecular weight | 321.16 g/mol | |
| Functional groups | Oxime, ketone, aryl |
Oxime Group Transformations
Oximes typically undergo:
-
Hydrolysis : Conversion to ketones or amides under acidic/basic conditions.
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Beckmann Rearrangement : Rearrangement to amides via acid catalysis.
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Nucleophilic Substitution : Reaction with nucleophiles (e.g., Grignard reagents).
Example :
The oxime group in isatin derivatives (structurally similar) undergoes hydrolysis to yield indole-2,3-dione under acidic conditions .
Aryl Substituent Reactions
The 3,4-dichlorobenzyl group may participate in:
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Electrophilic Aromatic Substitution : Hindered by electron-withdrawing Cl atoms.
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Nucleophilic Aromatic Substitution : Possible under strongly activating conditions.
Indole Core Reactivity
The indole core is susceptible to:
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Electrophilic Attack : At the 5-position under acidic conditions.
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Oxidation/Reduction : Alteration of the ketone or oxime groups.
Comparative Analysis with Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime has been investigated for its pharmacological properties:
- Anti-inflammatory and Anticancer Properties : Research indicates that this compound may interact with molecular targets involved in inflammatory pathways and cancer cell proliferation. It is hypothesized to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
Case Study: Anti-Cancer Activity
A study evaluated the compound's effect on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .
Materials Science Applications
In materials science, this compound is utilized in the synthesis of novel materials with unique electronic and optical properties. Its structure allows for the development of materials that can be applied in organic electronics and photonic devices.
Data Table: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Optical Absorption | UV-visible range |
| Thermal Stability | Stable up to 200°C |
Organic Synthesis Applications
As a versatile building block in organic synthesis, this compound can undergo various chemical reactions:
- Oxidation : The oxime group can be oxidized to form nitroso or nitro derivatives.
- Reduction : It can be reduced to yield amines.
- Substitution Reactions : The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Reaction Pathways
- Oxidation Reaction :
- Reduction Reaction :
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. 1-(3-Chlorobenzyl)-1H-Indole-2,3-Dione 3-Oxime
- Structural Difference : Lacks the 4-chloro substituent on the benzyl group.
- Impact: Reduced halogenation may lower lipophilicity and binding affinity to hydrophobic targets.
b. 1,6-Dimethyl-1H-Indole-2,3-Dione 3-Oxime
- Structural Difference : Methyl groups at positions 1 and 6 instead of the dichlorobenzyl group.
- Methyl groups are less electron-withdrawing than chlorines, altering electronic properties and reactivity .
c. 5-Chloro-1-(Trimethylsilyl)-1H-Indole-2,3-Dione 3-Oxime
- Structural Difference : Trimethylsilyl group at position 1 and a chlorine at position 4.
- Impact : The silyl group increases steric bulk and may stabilize the molecule against metabolic degradation. Computational studies suggest this compound adopts a planar geometry, enhancing π-π stacking interactions in biological systems .
Functional Group Analogues
a. Isatin Semicarbazones
- Example : p-Substituted isatin semicarbazones.
- Activity : Exhibit anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. EC50 values for these compounds are often <10 μg/mL, superior to many oxime derivatives .
- Comparison : The oxime group in 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime may offer better hydrolytic stability compared to semicarbazones, which are prone to cleavage under physiological conditions.
b. Isatin Hydrazones
- Example : 1-(3,4-Dichlorobenzyl)-1H-Indole-2,3-Dione 3-(N-Phenylhydrazone).
- Activity: Hydrazones are noted for antiviral activity (e.g., methisazone against vaccinia virus). However, hydrazones are less stable than oximes in acidic environments, limiting their therapeutic utility .
Key Findings :
- Lipophilicity : The 3,4-dichlorobenzyl group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to methyl or unsubstituted analogues .
- Electron Effects : Electron-withdrawing chloro groups stabilize the oxime moiety, improving redox stability and interaction with enzymatic targets like tyrosine phosphatases .
- Anticancer Potential: The compound’s apoptosis-inducing activity is attributed to SHP2 inhibition, a mechanism distinct from semicarbazones’ anticonvulsant effects .
Biological Activity
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by a dichlorobenzyl group and an oxime functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₅H₁₀Cl₂N₂O₂
- Molecular Weight : 321.16 g/mol
- CAS Number : 1164520-46-0
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
Antibacterial Studies
A study conducted on various bacterial strains revealed that this compound has notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.5 |
| Enterococcus faecalis | 62.5 |
The compound demonstrated bactericidal effects by inhibiting protein synthesis pathways and disrupting nucleic acid production in bacterial cells .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against Candida species. The following MIC values were observed:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 20 |
| Candida glabrata | 40 |
These results indicate that the compound may be effective in treating fungal infections as well .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been tested against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Case Study: In Vitro Cytotoxicity
A recent study assessed the cytotoxic effects of this compound on different cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15 |
| A549 | 10 |
The compound exhibited dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular processes.
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : It may affect signaling pathways such as NF-κB, which is crucial for inflammation and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
